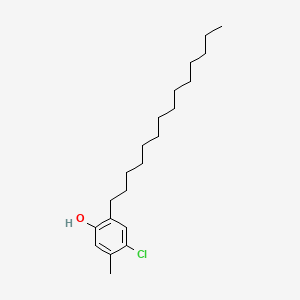
4H-Imidazo(4,5-c)pyridin-4-one, 5,6-diamino-1,5-dihydro-1-beta-D-ribofuranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NSC 344512 involves specific reaction conditions and routes. While detailed synthetic routes are proprietary, general methods include the use of specific reagents and catalysts under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized protocols to ensure high yield and purity .
Analyse Chemischer Reaktionen
NSC 344512 undergoes various chemical reactions, including:
Reduction: Specific reducing agents can be used to modify its structure, although detailed conditions are proprietary.
Substitution: It can undergo substitution reactions, particularly electrophilic additions, under specific conditions.
Common reagents used in these reactions include trifluoromethanesulfonic acid and BF3-H2O, which facilitate halogenation and other modifications . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 344512 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential as a catalyst.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of NSC 344512 involves its interaction with ion channels and synaptic-related genes. It influences the expression of genes coding for calcium and potassium voltage-gated channel subunits, as well as glutamatergic and GABAergic receptors . This modulation of ion influx and synaptic transmission is crucial for its effects on neuronal excitability and function.
Vergleich Mit ähnlichen Verbindungen
NSC 344512 can be compared with other compounds that influence ion channels and synaptic activity, such as:
Cannabinol (CBN): Similar to NSC 344512, CBN influences ion channels and synaptic-related genes, making it relevant in neurological research.
Other NSC Compounds: Various other compounds in the NSC series have been studied for their effects on ion channels and synaptic activity.
NSC 344512 is unique due to its specific molecular structure and the precise pathways it influences, which distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
91713-22-3 |
|---|---|
Molekularformel |
C11H15N5O5 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
5,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H15N5O5/c12-6-1-4-7(10(20)16(6)13)14-3-15(4)11-9(19)8(18)5(2-17)21-11/h1,3,5,8-9,11,17-19H,2,12-13H2/t5-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
UTVYRLCIIIIABF-MGUDNFKCSA-N |
Isomerische SMILES |
C1=C(N(C(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N |
Kanonische SMILES |
C1=C(N(C(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


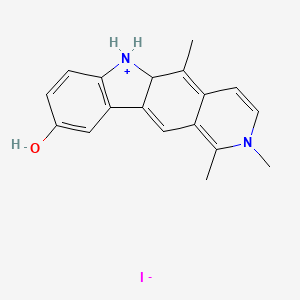

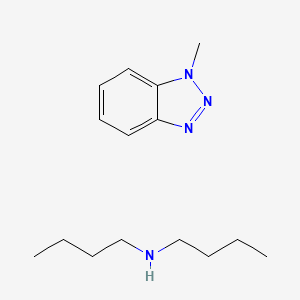
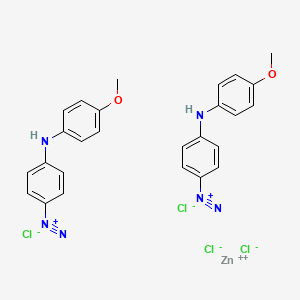
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
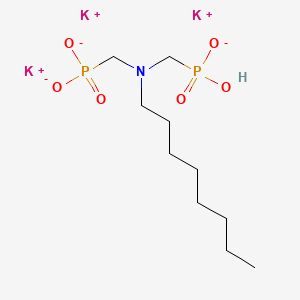
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
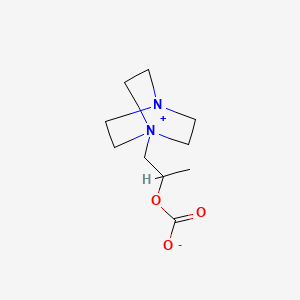


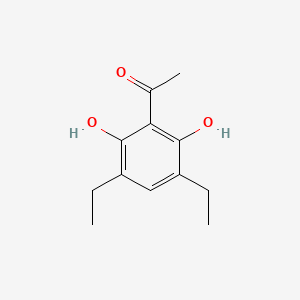
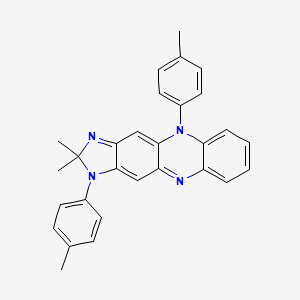
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)
